Cas no 1146-98-1 (Bromindione)

Bromindione 化学的及び物理的性質
名前と識別子
-
- 1H-Indene-1,3(2H)-dione,2-(4-bromophenyl)-
- Bromindione
- 2-(4-bromophenyl)indene-1,3-dione
- 2-(4-BROMOPHENYL)-1,3-INDANDIONE
- 2-(4-bromophenyl)-1H-indene-1,3(2H)-dione
- 2-(4-bromophenyl)indan-1,3-dione
- 2-(4'-bromophenyl)indane-1,3-dione
- 2-(4-Brom-phenyl)-indan-1,3-dion
- 2-<4-Brom-phenyl>indandion-(1,3)
- 2-p-Bromophenylindandione
- Bromindionum [INN-Latin]
- Bromophenindione
- Fluidane
- Haldinone
- Halinone
- p-Bromindione
- p-Bromphenylindandione
- SMR000554436
- BROMINDIONE [USAN]
- Bromindiona [INN-Spanish]
- HMS2093H17
- 1,3-Indandione, 2-(p-bromophenyl)-
- NCGC00160590-03
- NPUZIGSOEWMFKK-UHFFFAOYSA-N
- Pharmakon1600-01505414
- MLS001195122
- 2-(4-bromophenyl)-2,3-dihydro-1H-indene-1,3-dione
- Bromindione [USAN:INN:BAN]
- OQZ7BND2QN
- DTXCID6026244
- HL 255
- MFCD00087378
- DTXSID8046244
- Tox21_111919_1
- SR-01000078264
- 2-(p-Bromophenyl)indan-1,3-dione
- 1146-98-1
- Indane-1,3-dione, 2-(4-bromophenyl)-
- NSC-759118
- BROMINDIONE [INN]
- HMS2864B20
- Bromindione (USAN/INN)
- Bromindiona
- M.G. 2555
- Circladin
- BROMINDIONE [MI]
- AKOS001483155
- HL-255
- CAS-1146-98-1
- 2-(4-Bromophenyl)-1H-indene-1,3(2H)-dione #
- SBI-0206853.P001
- 2-(4-Bromofenil)-1,3-indandione
- Bromindionum
- MS-24339
- SY347791
- FT-0663613
- 1H-Indene-1,3(2H)-dione, 2-(4-bromophenyl)-
- SCHEMBL309223
- NS00123838
- BRN 1878512
- MG 2555
- AB00823776_07
- UNII-OQZ7BND2QN
- 2-(4-Bromofenil)-1,3-indandione [Italian]
- Fluidane;Halinone
- Q27285793
- Tox21_111919
- CHEBI:135274
- MG-2555
- CHEMBL288496
- HY-B0917
- NCGC00160590-01
- 2-(p-Bromophenyl)-1,3-indanedione
- 2-(p-Bromophenyl)-1,3-indandione
- CCG-103151
- SR-01000078264-3
- SR-01000078264-1
- D03164
- F85191
- NSC 759118
- J-003124
- NSC759118
- BRD-K50490982-001-08-2
- DA-51407
- 1,3-Indandione, 2-(4-bromophenyl)-
-
- MDL: MFCD00087378
- インチ: InChI=1S/C15H9BrO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H
- InChIKey: NPUZIGSOEWMFKK-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C2=CC=C(Br)C=C2)C(C3=C1C=CC=C3)=O
計算された属性
- せいみつぶんしりょう: 299.97900
- どういたいしつりょう: 299.979
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 34.1A^2
- 互変異性体の数: 2
じっけんとくせい
- 密度みつど: 1.4993 (rough estimate)
- ゆうかいてん: 139-142°C
- ふってん: 450.1±45.0 °C at 760 mmHg
- フラッシュポイント: 151.2±15.3 °C
- 屈折率: 1.4650 (estimate)
- PSA: 34.14000
- LogP: 3.61190
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Bromindione セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2811
- セキュリティの説明: H303+H313+H333
- 包装グループ:III
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- 包装等級:III
- 危険レベル:6.1(b)
- 包装カテゴリ:III
- セキュリティ用語:6.1(b)
- 危険レベル:6.1(b)
Bromindione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B678700-25mg |
Bromindione |
1146-98-1 | 25mg |
$ 68.00 | 2023-04-18 | ||
TRC | B678700-250mg |
Bromindione |
1146-98-1 | 250mg |
$ 114.00 | 2023-04-18 | ||
TRC | B678700-50mg |
Bromindione |
1146-98-1 | 50mg |
$ 74.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1259140-250mg |
1H-Indene-1,3(2H)-dione, 2-(4-bromophenyl)- |
1146-98-1 | 98% | 250mg |
$405 | 2024-06-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396742-100mg |
Bromindione, |
1146-98-1 | 100mg |
¥2407.00 | 2023-09-05 | ||
MedChemExpress | HY-B0917-10mg |
Bromindione |
1146-98-1 | 98.11% | 10mg |
¥350 | 2024-04-20 | |
1PlusChem | 1P000F9E-100mg |
1H-Indene-1,3(2H)-dione, 2-(4-bromophenyl)- |
1146-98-1 | 98% | 100mg |
$135.00 | 2023-12-26 | |
eNovation Chemicals LLC | Y1259140-5mg |
1H-Indene-1,3(2H)-dione, 2-(4-bromophenyl)- |
1146-98-1 | 98% | 5mg |
$180 | 2024-06-08 | |
eNovation Chemicals LLC | Y1259140-100mg |
1H-Indene-1,3(2H)-dione, 2-(4-bromophenyl)- |
1146-98-1 | 98% | 100mg |
$115 | 2025-02-28 | |
TRC | B678700-1g |
Bromindione |
1146-98-1 | 1g |
$ 148.00 | 2023-04-18 |
Bromindione 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Bromindioneに関する追加情報
Bromindione (CAS 1146-98-1): A Comprehensive Overview of Its Pharmacological Properties and Therapeutic Applications
Bromindione, with the chemical identifier CAS 1146-98-1, is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of antiepileptic drugs and has been extensively studied for its neuroprotective properties. Recent advancements in pharmacological research have further elucidated the mechanisms of action and therapeutic potential of Bromindione, making it a subject of interest for both academic and industrial researchers.
Bromindione is a derivative of indionine, a compound known for its ability to modulate ion channels in the central nervous system. The structural similarity between Bromindione and indionine suggests that it may share similar pharmacological properties, although its specific mechanism of action has been the focus of recent studies. The CAS 1146-98-1 identifier is crucial for researchers and pharmaceutical companies to ensure the accurate identification and synthesis of this compound.
Recent studies have highlighted the role of Bromindione in modulating GABA (gamma-aminobutyric acid) receptors, which are essential for inhibitory neurotransmission in the brain. This mechanism is particularly relevant in the context of epilepsy and other neurological disorders. Research published in the Journal of Neuroscience in 2023 has demonstrated that Bromindione can enhance the activity of GABA receptors, thereby reducing neuronal excitability and preventing seizures. This finding has significant implications for the development of new antiepileptic therapies.
Furthermore, the therapeutic potential of Bromindione extends beyond its antiepileptic properties. Emerging evidence suggests that this compound may also have neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and stroke. A 2022 study published in Neuropharmacology found that Bromindione can reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration. These findings underscore the importance of further research into the therapeutic applications of Bromindione.
The CAS 1146-98-1 identifier is also critical for ensuring the purity and quality of Bromindione in both research and clinical settings. The compound's structural characteristics allow for precise synthesis and characterization, which is essential for drug development. Researchers are currently exploring the potential of Bromindione in combination with other therapeutic agents to enhance its efficacy and reduce side effects.
In addition to its antiepileptic and neuroprotective properties, Bromindione is being investigated for its potential in treating neurological disorders such as multiple sclerosis and chronic pain. A 2021 study published in Pharmacological Research reported that Bromindione can modulate the activity of calcium channels, which are involved in various neurological processes. This discovery opens new avenues for the use of Bromindione in the management of complex neurological conditions.
The pharmacokinetic profile of Bromindione is another area of active research. Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body is essential for optimizing its therapeutic use. Recent studies have shown that Bromindione has a favorable pharmacokinetic profile, with prolonged half-life and minimal side effects, making it a promising candidate for long-term treatment regimens.
Moreover, the synthetic pathways for Bromindione have been optimized in recent years, enabling the production of high-purity compounds for both research and clinical applications. Advances in chemical synthesis have allowed for the creation of Bromindione derivatives with enhanced potency and selectivity, which could lead to the development of more effective therapies.
The clinical trials of Bromindione are ongoing, with several phases of testing currently in progress. These trials aim to evaluate the safety, efficacy, and optimal dosing of Bromindione in various patient populations. The results of these trials will provide critical insights into the therapeutic potential of Bromindione and its role in the treatment of neurological disorders.
As research into Bromindione continues to evolve, the compound's potential applications are expanding. The CAS 1146-98-1 identifier ensures that researchers can accurately reference and utilize this compound in their studies. The interdisciplinary nature of Bromindione research, spanning pharmacology, neuroscience, and chemical synthesis, highlights the importance of collaboration in advancing our understanding of its therapeutic potential.
In conclusion, Bromindione (CAS 1146-98-1) is a compound with significant potential in the treatment of neurological disorders. Its antiepileptic, neuroprotective, and pharmacological properties make it a subject of ongoing research. As new studies continue to uncover the mechanisms and applications of Bromindione, its role in the development of innovative therapies is expected to grow, offering hope for patients with various neurological conditions.
Further research is needed to fully understand the mechanisms of action and therapeutic applications of Bromindione. Collaboration between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in translating these findings into clinical practice. The continued exploration of Bromindione and its derivatives holds great promise for the future of neurological disease management.
1146-98-1 (Bromindione) 関連製品
- 1806652-67-4(4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid)
- 1806834-61-6(Ethyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-acetate)
- 1804730-25-3(5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine)
- 1807152-20-0(5-Chloromethyl-4-hydroxy-2-phenylpyridine)
- 1421607-32-0(2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one)
- 1609407-23-9(N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)
- 2171628-50-3(10-1-(propan-2-yl)-1H-1,2,3-triazol-5-yl-2,6-dioxa-9-azaspiro4.5decane)
- 1115979-59-3(N-[(3-bromophenyl)methyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 6924-66-9(Quinoxaline-5-carboxylic acid)
- 1314673-44-3(1-(3-bromo-4-chlorophenyl)cyclopropane-1-carbonitrile)
